2-Cyano-6-iodopyridine-4-sulfonyl chloride
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Overview
Description
2-Cyano-6-iodopyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClIN2O2S and a molecular weight of 328.51 g/mol . This compound is part of the pyridine family, which is known for its diverse biological activities and its presence in many clinically useful molecules .
Preparation Methods
One common method involves the reaction of 2-cyano-4-chloropyridine with iodine and a sulfonyl chloride reagent under controlled conditions . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-Cyano-6-iodopyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine or sulfonyl chloride groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-6-iodopyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and as a precursor for bioactive molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 2-Cyano-6-iodopyridine-4-sulfonyl chloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Cyano-6-iodopyridine-4-sulfonyl chloride can be compared with other iodopyridine derivatives such as:
- 2-Iodopyridine
- 3-Iodopyridine
- 4-Iodopyridine
These compounds share similar structural features but differ in their functional groups and positions of substitution. The unique combination of cyano and sulfonyl chloride groups in this compound makes it particularly useful for specific synthetic and research applications .
Properties
Molecular Formula |
C6H2ClIN2O2S |
---|---|
Molecular Weight |
328.52 g/mol |
IUPAC Name |
2-cyano-6-iodopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClIN2O2S/c7-13(11,12)5-1-4(3-9)10-6(8)2-5/h1-2H |
InChI Key |
RXEGHOLRELBZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)I)S(=O)(=O)Cl |
Origin of Product |
United States |
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